molecular formula C11H14ClNO2 B11949240 2-Chloroethyl N-(2,6-xylyl)carbamate CAS No. 100129-63-3

2-Chloroethyl N-(2,6-xylyl)carbamate

Cat. No.: B11949240
CAS No.: 100129-63-3
M. Wt: 227.69 g/mol
InChI Key: NBUREZWYEVYFIH-UHFFFAOYSA-N
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Description

2-Chloroethyl N-(2,6-xylyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . It is known for its unique structure, which includes a chloroethyl group and a xylyl group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Chloroethyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-xylyl isocyanate with 2-chloroethanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloroethyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethyl N-(2,6-xylyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-Chloroethyl N-(2,6-xylyl)carbamate can be compared with other similar compounds such as:

  • 2-Chloroethyl N-(2,3-xylyl)carbamate
  • 2-Chloroethyl N-(3,4-xylyl)carbamate
  • 2-Chloroethyl N-(2,4-xylyl)carbamate

These compounds share a similar core structure but differ in the position of the xylyl group. The unique positioning of the xylyl group in this compound may confer distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

CAS No.

100129-63-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloroethyl N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8-4-3-5-9(2)10(8)13-11(14)15-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

NBUREZWYEVYFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OCCCl

Origin of Product

United States

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